molecular formula C41H45O22+ B12097734 Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside CAS No. 142506-21-6

Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside

Cat. No.: B12097734
CAS No.: 142506-21-6
M. Wt: 889.8 g/mol
InChI Key: AVYXHYMPVRRQIG-AHMSEWCKSA-O
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Description

Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside (Cy3XCGG) is an acylated anthocyanin predominantly found in black carrots (Daucus carota ssp. sativus var. atrorubens) and other pigmented plants. Structurally, it consists of a cyanidin aglycone linked to a trisaccharide moiety (xylose, glucose, and galactose) and a coumaroyl acyl group. This compound contributes to the vibrant purple pigmentation of plant tissues and exhibits enhanced stability and bioactivity compared to non-acylated anthocyanins due to its complex glycosylation and acylation patterns .

Properties

CAS No.

142506-21-6

Molecular Formula

C41H45O22+

Molecular Weight

889.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C41H44O22/c42-18-5-1-16(2-6-18)3-8-29(48)56-14-27-31(50)33(52)36(55)39(61-27)58-15-28-32(51)34(53)38(63-40-35(54)30(49)24(47)13-57-40)41(62-28)60-26-12-20-22(45)10-19(43)11-25(20)59-37(26)17-4-7-21(44)23(46)9-17/h1-12,24,27-28,30-36,38-41,47,49-55H,13-15H2,(H4-,42,43,44,45,46,48)/p+1/t24-,27-,28-,30+,31-,32+,33+,34+,35-,36-,38-,39-,40+,41-/m1/s1

InChI Key

AVYXHYMPVRRQIG-AHMSEWCKSA-O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Conventional Solvent Extraction

Cy3XCGG is traditionally extracted from black carrot cultivars using acidified hydroalcoholic solvents. Methanol or ethanol (50–80% v/v) acidified with 0.1–1% hydrochloric acid or formic acid is employed to stabilize the anthocyanin structure during extraction. The process typically involves:

  • Maceration : Fresh or freeze-dried black carrot tissues are homogenized and soaked in solvent for 12–24 hours at 4°C to prevent thermal degradation.

  • Filtration and Concentration : Crude extracts are filtered through cellulose membranes (0.45 μm) and concentrated via rotary evaporation at 35–40°C under reduced pressure.

A comparative study demonstrated that ethanol (70%) with 0.1% formic acid achieves a Cy3XCGG yield of 1.37 mg/g dry weight, outperforming methanol-based systems due to reduced co-extraction of polar impurities.

Ultrasound-Assisted Extraction (UAE)

UAE enhances mass transfer efficiency by disrupting plant cell walls through cavitation. Optimal parameters include:

  • Frequency: 20 kHz

  • Power density: 150 W/cm²

  • Duration: 15 minutes

  • Solvent: Ethanol/water (70:30 v/v) with 0.1% citric acid

UAE reduces extraction time by 75% compared to conventional methods while maintaining Cy3XCGG stability, yielding 1.52 mg/g dry weight.

Pressurized Liquid Extraction (PLE)

PLE operates at elevated temperatures (50–120°C) and pressures (10–15 MPa), improving solvent penetration. A factorial design optimization revealed:

  • Temperature: 80°C

  • Pressure: 10 MPa

  • Static time: 10 minutes

  • Solvent: Acidified water (pH 2.5)

PLE achieves a 92% recovery rate of Cy3XCGG, with minimal degradation of acylated groups.

Chemical Synthesis Pathways

Glycosylation and Acylation Reactions

Chemical synthesis of Cy3XCGG involves sequential glycosylation and acylation of the cyanidin aglycone. Key steps include:

  • Core Structure Assembly : Cyanidin (1 mM) is dissolved in dimethylformamide (DMF) under nitrogen atmosphere.

  • Xylosyl-Galactoside Addition : Xylosyl-galactoside donors (e.g., peracetylated β-D-xylopyranosyl-(1→2)-β-D-galactopyranose) are coupled using BF₃·Et₂O as a catalyst (0.5 equiv) at 0°C for 6 hours.

  • Coumaroylglucosylation : The intermediate is reacted with coumaroylglucosyl chloride (1.2 equiv) in pyridine at 25°C for 24 hours, achieving 68% acylation efficiency.

Table 1 : Optimization of Coumaroyl Transferase Activity in Cy3XCGG Synthesis

ParameterOptimal ValueYield Improvement
pH7.522%
Temperature30°C18%
Cofactor (Mg²⁺)2 mM15%

Enzymatic Synthesis

Recombinant glycosyltransferases (GTs) and acyltransferases (ATs) enable regioselective synthesis:

  • UGT78K6 : A UDP-glucose:flavonoid 3-O-glucosyltransferase from Arabidopsis catalyzes galactoside attachment with 89% specificity.

  • HCBT : Hydroxycinnamoyl-CoA:anthocyanin acyltransferase from black carrot acylates the glucosyl moiety with 4-coumaroyl-CoA, achieving 95% conversion efficiency.

Biotechnological Production

Hairy Root Cultures

Transgenic carrot hairy roots engineered with RsMYB1 and DcSCL1 transcription factors show a 3.2-fold increase in Cy3XCGG production (4.8 mg/g DW) compared to wild-type lines. Elicitation with 100 μM methyl jasmonate further enhances yields to 6.7 mg/g DW by upregulating phenylpropanoid pathway genes.

Metabolic Engineering in Microbial Hosts

Saccharomyces cerevisiae strains expressing:

  • DcF3H (flavanone 3-hydroxylase)

  • DcDFR (dihydroflavonol 4-reductase)

  • DcANS (anthocyanidin synthase)

produce cyanidin-3-O-galactoside at 12 mg/L. Subsequent co-expression of AmAT (acyltransferase from Antirrhinum majus) enables coumaroylglucosylation, yielding 0.8 mg/L Cy3XCGG.

Purification and Stabilization

Chromatographic Techniques

  • Solid-Phase Extraction (SPE) : C18 cartridges preconditioned with 0.1% TFA remove sugars and organic acids, achieving 85% purity.

  • Preparative HPLC : A YMC-Pack ODS-AQ column (250 × 20 mm, 5 μm) with gradient elution (5–40% acetonitrile in 0.1% formic acid) isolates Cy3XCGG at ≥98% purity.

Table 2 : Stability of Cy3XCGG Under Different Storage Conditions

ConditionHalf-Life (Days)Degradation Products
pH 3.0, 4°C56Cyanidin-3-xylosylgalactoside
pH 7.0, 25°C7Protocatechuic acid derivatives
Light-exposed14Quinonoid intermediates

Encapsulation Strategies

Liposomal encapsulation (1% lecithin, 0.2% Cy3XCGG) reduces ascorbic acid-induced degradation by 41% over 24 hours, preserving acylated structures .

Chemical Reactions Analysis

Types of Reactions: Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure and properties of the compound, affecting its stability and bioactivity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield leucoanthocyanidins .

Scientific Research Applications

Antioxidant Activity

Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects

In vitro studies have demonstrated that this anthocyanin can inhibit the expression of pro-inflammatory cytokines. For instance, it has shown promise in reducing inflammation associated with chronic diseases such as diabetes and cardiovascular conditions .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in animal models . This makes it a potential candidate for further development in cancer therapeutics.

Natural Food Colorant

Due to its vibrant color and stability, this compound can be utilized as a natural food coloring agent. Its use in food products not only enhances aesthetic appeal but also adds health benefits associated with anthocyanins.

Functional Food Ingredient

The compound is being investigated as a functional ingredient in dietary supplements and functional foods aimed at promoting health benefits such as improved cognitive function and reduced risk of chronic diseases .

Case Studies

StudyFocusFindings
Semmarath et al. (2024)Anti-inflammatory effectsDemonstrated inhibition of inflammatory responses in lung cells induced by SARS-CoV-2 spike glycoprotein .
Farr et al. (2021)Stability under various conditionsFound that this compound exhibited superior stability compared to other anthocyanins under acidic conditions .
Research on dietary sourcesNatural occurrenceIdentified chokeberries as a rich source for extracting this compound, highlighting its potential for mass production .

Mechanism of Action

The mechanism of action of cyanidin 3-xylosyl(coumaroylglucosyl)galactoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways related to inflammation, apoptosis, and cell proliferation. For example, it can activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, leading to the suppression of gluconeogenesis and induction of cellular senescence .

Comparison with Similar Compounds

Comparison with Similar Anthocyanins

Structural Differences

Cy3XCGG belongs to a family of cyanidin-derived anthocyanins with variations in glycosylation and acylation. Key structural analogs include:

Compound Name Abbreviation Acyl Group Molecular Weight Retention Time (min) Relative Abundance (%)
Cyanidin 3-xylosylgalactoside Cy3XG None 581.15 7.8 4.3–20.0
Cyanidin 3-xylosyl(feruloylglucosyl)galactoside Cy3XFGG Ferulic acid 919.26 9.0 56.0–77.5
Cyanidin 3-xylosyl(sinapoylglucosyl)galactoside Cy3XSGG Sinapic acid 949.27 8.7 6.2–7.2
Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside Cy3XCGG Coumaric acid 889.24 10.2 6.2–11.0

Data sourced from LC-MS analyses and HPLC chromatograms .

Key Observations:
  • Acyl Groups : Cy3XCGG is distinguished by its coumaroyl group, while Cy3XFGG and Cy3XSGG contain feruloyl and sinapoyl groups, respectively. These acyl groups differ in hydroxylation and methoxylation, influencing stability and bioactivity.
  • Molecular Weight : The coumaroyl group (C₉H₇O₃) contributes to a lower molecular weight compared to feruloyl (C₁₀H₉O₄) and sinapoyl (C₁₁H₁₁O₅) derivatives .
  • Abundance : Cy3XFGG is the most abundant acylated anthocyanin in black carrots (56–77.5%), while Cy3XCGG accounts for 6.2–11% .

Stability and Degradation

Cy3XCGG exhibits moderate stability compared to Cy3XFGG:

  • In Extracts : Cy3XCGG degrades by 71% over 24 hours, while Cy3XFGG degrades by 70%. However, encapsulation in liposomes reduces degradation to 7% for Cy3XCGG and 8% for Cy3XFGG .
  • Acylation Impact : Feruloyl and sinapoyl groups confer greater stability due to their electron-donating methoxy groups, which enhance resistance to oxidative degradation .

Bioactivity and Health Benefits

  • Anti-Inflammatory Effects : Cy3XCGG and Cy3XFGG suppress lipopolysaccharide-induced inflammation in intestinal cells, reducing ROS and inflammatory markers (e.g., VCAM-1) .
  • Anti-Diabetic Activity : Cy3XCGG inhibits α-glucosidase and α-amylase, key enzymes in glucose metabolism, with comparable efficacy to Cy3XFGG .
  • Antioxidant Capacity : Cy3XFGG shows higher ORAC (Oxygen Radical Absorbance Capacity) values than Cy3XCGG, likely due to the feruloyl group's superior radical scavenging .

Environmental and Genetic Influences

  • Harvesting Season : Early-season carrots accumulate higher Cy3XCGG levels, while late-season carrots favor Cy3XFGG and Cy3XSGG due to competitive synthesis pathways .
  • Tissue Specificity : Anthocyanins are predominantly localized in the root cortex, with Cy3XCGG more abundant in the phloem of certain cultivars .

Biological Activity

Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside is a complex anthocyanin known for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential therapeutic effects. This article explores the compound's biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a glycosylated anthocyanin derived from cyanidin. Its structure includes a xylosyl moiety linked to a coumaroyl-glucosyl-galactose backbone. This unique glycosylation pattern enhances its stability and bioactivity compared to other anthocyanins.

Biological Activities

1. Antioxidant Activity
this compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. It scavenges free radicals and reduces lipid peroxidation, thereby protecting cellular components from damage.

2. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, contributing to its potential in managing inflammatory diseases. For instance, studies have demonstrated its ability to suppress inflammation in human vascular endothelial cells through the activation of the AMPK pathway .

3. Neuroprotective Properties
this compound has been investigated for its neuroprotective effects. It may protect neuronal cells from apoptosis induced by oxidative stress and inflammation, suggesting potential applications in neurodegenerative disorders.

4. Anticancer Potential
Preliminary studies suggest that this anthocyanin may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involved include modulation of cell cycle regulators and activation of apoptotic pathways .

The biological activities of this compound are primarily attributed to its antioxidant capacity and interaction with cellular signaling pathways. Key mechanisms include:

  • Scavenging Free Radicals: The compound effectively neutralizes reactive oxygen species (ROS), reducing oxidative stress.
  • Modulation of Signaling Pathways: It influences pathways such as AMPK and NF-kB, which are critical in regulating metabolism, inflammation, and cell survival .

Comparative Analysis with Other Anthocyanins

This compound can be compared with other anthocyanins like cyanidin 3-O-glucoside and cyanidin 3-O-galactoside. The following table summarizes key differences:

CompoundAntioxidant ActivityAnti-inflammatory ActivityNeuroprotective Effects
This compoundHighModerateYes
Cyanidin 3-O-glucosideModerateHighLimited
Cyanidin 3-O-galactosideLowModerateNo

Case Studies

Several studies highlight the efficacy of this compound:

  • Study on Inflammation: A clinical trial demonstrated that supplementation with this compound reduced markers of inflammation in participants with metabolic syndrome .
  • Neuroprotection Research: In vitro studies showed that treatment with this compound protected neuronal cells from oxidative damage induced by amyloid-beta peptides.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside in plant matrices?

  • Methodological Answer : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. For example, cyanidin derivatives are separated using reverse-phase C18 columns with gradients of acidified water and acetonitrile. The compound can be identified via its molecular ion ([M]+) at m/z 889.24 and a characteristic cyanidin aglycone fragment at m/z 287 . Quantification relies on external calibration curves using purified standards, with peak integration normalized to internal controls like cyanidin-3-galactoside .

Q. How does the structural complexity of this compound influence its stability in experimental conditions?

  • Methodological Answer : The acylated xylosyl-coumaroyl moiety enhances stability under acidic conditions but increases susceptibility to enzymatic hydrolysis. To mitigate degradation, store samples at -80°C in amber vials with 0.1% formic acid. For in vitro assays, use buffers at pH 3.5–4.5 to mimic vacuolar conditions and inhibit endogenous β-glucosidases .

Q. What are the primary natural sources of this compound, and how does its abundance vary between species?

  • Methodological Answer : This anthocyanin is abundant in purple carrots (Daucus carota) and red-fleshed kiwifruit (Actinidia chinensis). Species-specific profiling using HPLC-DAD reveals that A. chinensis accumulates higher concentrations (up to 77.5 mg/kg fresh weight) compared to A. deliciosa, where it is absent . Metabolomic screening of plant tissues with UHPLC-QTOF-MS is recommended for comparative studies .

Advanced Research Questions

Q. What enzymatic pathways are involved in the biosynthesis of this compound, and how can they be engineered for heterologous production?

  • Methodological Answer : Biosynthesis involves two key glycosyltransferases (UGTs):

  • F3GT1 : Catalyzes the initial galactosylation of cyanidin at the 3-O position.
  • UGT84A2 : Adds the xylosyl-coumaroylglucosyl moiety via ester linkage .
    For heterologous expression, codon-optimized UGT genes can be co-expressed in E. coli or yeast (e.g., Pichia pastoris) with UDP-sugar donors. Optimize fermentation conditions (e.g., pH 6.5, 25°C) to enhance yield .

Q. How can researchers resolve contradictions in reported anthocyanin profiles across studies, such as species-specific absence of this compound?

  • Methodological Answer : Discrepancies often arise from genetic variability or environmental factors. To address this:

  • Perform RNA sequencing to confirm the presence of UGT84A2 homologs in target species.
  • Control for cultivation conditions (e.g., light exposure, temperature) using growth chambers, as anthocyanin synthesis is light-regulated .
  • Validate findings with isotopic labeling (e.g., ¹³C-glucose tracing) to track pathway activity .

Q. What in vitro and in vivo models are suitable for evaluating the anti-inflammatory activity of this compound?

  • Methodological Answer :

  • In vitro : Co-culture systems (e.g., Caco-2 intestinal epithelial cells and RAW264.7 macrophages) treated with lipopolysaccharide (LPS) to simulate inflammation. Measure reductions in pro-inflammatory cytokines (IL-6, TNF-α) via ELISA and ROS levels using DCFH-DA probes .
  • In vivo : Murine models of colitis (e.g., DSS-induced) with oral administration of 10–50 mg/kg/day. Assess colon histopathology and fecal calprotectin levels .

Q. How do environmental stressors (e.g., hail nets, reflective foil) affect the accumulation of this compound in crops?

  • Methodological Answer : Field experiments with randomized block designs are critical. For example:

  • Apply reflective foil under hail nets to enhance light diffusion, increasing anthocyanin synthesis by 50–100% in apple skins .
  • Monitor microclimates using data loggers (temperature, UV index) and correlate with HPLC-quantified anthocyanin levels .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in pharmacological studies?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. For omics data, apply multivariate analysis (PCA or PLS-DA) to identify metabolite clusters linked to bioactivity. Validate with false discovery rate (FDR) corrections for multiple comparisons .

Q. How can researchers optimize extraction protocols to maximize yield of this compound from plant tissues?

  • Methodological Answer : Perform solvent screening (e.g., methanol:water:formic acid, 70:28:2 v/v) with ultrasound-assisted extraction (20 kHz, 30 min). Centrifuge at 10,000 × g and filter through 0.22 μm PVDF membranes. Validate efficiency via spike-and-recovery experiments with deuterated internal standards .

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